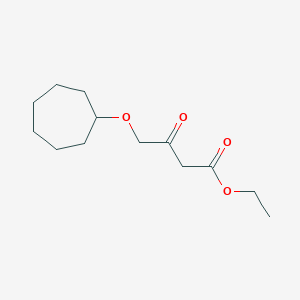
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.
Preparation Methods
The synthesis of N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxy groups: This step involves the methoxylation of the quinazoline core.
Attachment of the fluorobenzene moiety: This is usually done through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorobenzene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in inhibiting the proliferation of certain cancer cell lines.
Medicine: This compound is being investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation. The compound binds to these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine can be compared with other quinazoline derivatives such as:
Gefitinib: Another quinazoline derivative used as an anti-cancer agent.
Afatinib: Known for its efficacy in treating non-small cell lung cancer.
Erlotinib: Used in the treatment of various types of cancer, including pancreatic and non-small cell lung cancer.
What sets this compound apart is its unique combination of functional groups, which may contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C16H15FN4O2 |
|---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-N-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine |
InChI |
InChI=1S/C16H15FN4O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(18)5-11(12)17/h3-8H,18H2,1-2H3,(H,19,20,21) |
InChI Key |
PEMZESIYDHQJCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)N)F)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde](/img/structure/B8366535.png)

![6-Chloro-3-(furo[2,3-c]pyridin-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B8366547.png)


![5-Chloro-7-(4-(methylsulfonyl)piperidin-1-yl)thieno[3,2-b]pyridine](/img/structure/B8366565.png)





![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8366620.png)

